molecular formula C8H14N2O3 B13302400 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 893750-77-1

1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid

Katalognummer: B13302400
CAS-Nummer: 893750-77-1
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: PGMWCYUUUCQPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid is a unique organic compound with a pyrrolidine ring structure

Vorbereitungsmethoden

The synthesis of 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with an aminopropyl group under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or acids.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(3-Aminopropyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as 1-(3-aminopropyl)imidazole and (3-aminopropyl)triethoxysilane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 1-(3-aminopropyl)imidazole is used in high-temperature proton exchange membranes, while (3-aminopropyl)triethoxysilane is commonly used for surface functionalization .

Eigenschaften

CAS-Nummer

893750-77-1

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-(3-aminopropyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c9-2-1-3-10-5-6(8(12)13)4-7(10)11/h6H,1-5,9H2,(H,12,13)

InChI-Schlüssel

PGMWCYUUUCQPBZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)CCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.